![molecular formula C16H19NOS B14588346 4-[4-Methyl-3-(propylsulfanyl)phenoxy]aniline CAS No. 61166-69-6](/img/structure/B14588346.png)
4-[4-Methyl-3-(propylsulfanyl)phenoxy]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-Methyl-3-(propylsulfanyl)phenoxy]aniline is an organic compound that belongs to the class of aniline derivatives This compound is characterized by the presence of a phenoxy group substituted with a methyl and a propylsulfanyl group, attached to an aniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-Methyl-3-(propylsulfanyl)phenoxy]aniline can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution reaction. This process typically starts with the preparation of 4-methyl-3-(propylsulfanyl)phenol, which is then reacted with aniline under suitable conditions to form the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and catalysts, can make the process more environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
4-[4-Methyl-3-(propylsulfanyl)phenoxy]aniline undergoes various chemical reactions, including:
Oxidation: The propylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenoxy and aniline groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Lewis acids like aluminum chloride or iron(III) chloride can facilitate electrophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the propylsulfanyl group can yield sulfoxides or sulfones, while reduction of a nitro group results in the formation of an amine.
Applications De Recherche Scientifique
4-[4-Methyl-3-(propylsulfanyl)phenoxy]aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism by which 4-[4-Methyl-3-(propylsulfanyl)phenoxy]aniline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenoxy and aniline groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The propylsulfanyl group may also play a role in modulating the compound’s reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[4-Methyl-3-(propylsulfanyl)phenoxy]benzonitrile
- 4-[4-Methyl-3-(propylsulfanyl)phenoxy]phenol
Uniqueness
4-[4-Methyl-3-(propylsulfanyl)phenoxy]aniline is unique due to the presence of both a phenoxy and aniline group, which allows for a wide range of chemical reactions and applications. The propylsulfanyl group further enhances its chemical diversity and potential for use in various fields.
Propriétés
Numéro CAS |
61166-69-6 |
|---|---|
Formule moléculaire |
C16H19NOS |
Poids moléculaire |
273.4 g/mol |
Nom IUPAC |
4-(4-methyl-3-propylsulfanylphenoxy)aniline |
InChI |
InChI=1S/C16H19NOS/c1-3-10-19-16-11-15(7-4-12(16)2)18-14-8-5-13(17)6-9-14/h4-9,11H,3,10,17H2,1-2H3 |
Clé InChI |
MLSCLEDUAIDJRA-UHFFFAOYSA-N |
SMILES canonique |
CCCSC1=C(C=CC(=C1)OC2=CC=C(C=C2)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Cyclopent[e]-1,3-oxazin-4(5H)-one, 6,7-dihydro-2-(4-methoxyphenyl)-](/img/structure/B14588272.png)
methanone](/img/structure/B14588278.png)
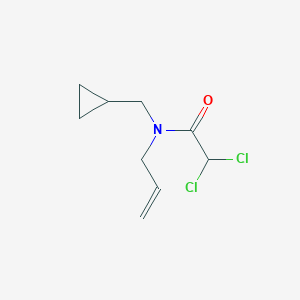
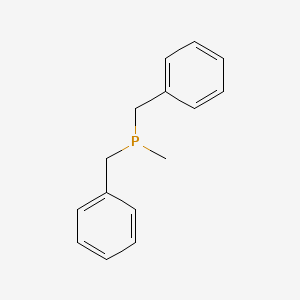
![1-{[(Propan-2-yl)oxy]trisulfanyl}ethan-1-one](/img/structure/B14588297.png)
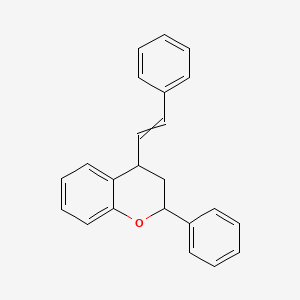

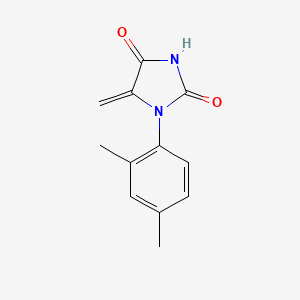
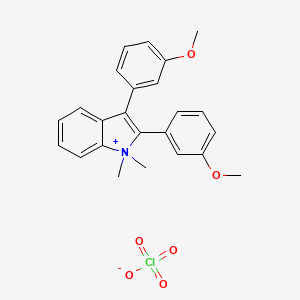
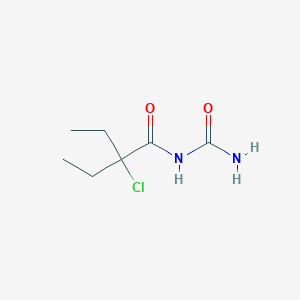
![4-[(2,3-Dimethylphenyl)methyl]-2,5-dimethylpyridine](/img/structure/B14588326.png)
![Pyrrolo[2,3-b]indole, 1-acetyl-3a-azido-1,2,3,3a,8,8a-hexahydro-](/img/structure/B14588334.png)
![Ethanethiol, 2,2'-[1,2-ethanediylbis(methylimino)]bis-](/img/structure/B14588342.png)
